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Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin
activator (FSTA) designed to increase muscle contractility.[1][2] It selectively binds to the fast
skeletal muscle troponin complex, sensitizing it to calcium and thereby amplifying the muscle's
response to neuronal signals.[3][4] This mechanism of action has been investigated for its
potential therapeutic benefits in conditions characterized by muscle weakness and fatigue,
such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[5] Although
the clinical development of reldesemtiv for ALS was discontinued after a Phase 3 trial did not
meet its primary endpoints, the quantitative data and methodologies from its clinical evaluation
provide valuable insights for researchers in the field of muscle function and drug development.

These application notes provide a detailed overview of the quantitative changes in muscle
force observed with Reldesemtiv treatment in clinical trials and the protocols used for these

assessments.
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Mechanism of Action

Reldesemtiv's mechanism of action centers on the modulation of the troponin complex in fast-
twitch skeletal muscle fibers. In normal muscle contraction, a nerve impulse triggers the release
of calcium ions (Ca2+) from the sarcoplasmic reticulum. This calcium then binds to troponin C,
causing a conformational change in the troponin complex. This change moves tropomyosin,
exposing myosin-binding sites on the actin filament and allowing for muscle contraction. In
neuromuscular diseases, reduced nerve signaling can lead to insufficient calcium release and

consequently, muscle weakness.

Reldesemtiv potentiates this process by binding to the troponin C component of the fast
skeletal muscle troponin complex. This binding is thought to induce a more compact structure
in troponin C, which slows the rate of calcium release from the complex. By increasing the
sensitivity of the troponin complex to calcium, Reldesemtiv enables a greater muscle force to
be generated from a given level of calcium, effectively amplifying the response to weaker nerve
signals.
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Caption: Reldesemtiv's signaling pathway in muscle contraction.

Quantitative Data from Clinical Trials
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The clinical development of Reldesemtiv has generated quantitative data on its effects on

muscle force and function across different patient populations.

Spinal Muscular Atrophy (SMA) - Phase 2 Trial

A Phase 2, double-blind, placebo-controlled study in patients with SMA (Types Il, 1ll, and IV)

evaluated two doses of Reldesemtiv (150 mg and 450 mg twice daily) over eight weeks. The

trial demonstrated statistically significant improvements in measures of endurance and

respiratory muscle strength.

Mean Change

Outcome Treatment .
from Baseline p-value Reference
Measure Group
(vs. Placebo)
6-Minute Walk ]
) Reldesemtiv 450  +35.6 meters (at
Distance ) 0.0037
mg bid week 4)
(6MWD)
+24.9 meters (at
0.058
week 8)
Maximum
) Reldesemtiv 150  +11.7 cm H20
Expiratory ) 0.038
mg bid (at week 8)
Pressure (MEP)
Reldesemtiv 450  +13.2 cm H20 0.03
mg bid (at week 8) '

Amyotrophic Lateral Sclerosis (ALS) - FORTITUDE-ALS
(Phase 2) and COURAGE-ALS (Phase 3) Trials

The efficacy of Reldesemtiv in ALS was investigated in two major clinical trials: FORTITUDE-
ALS (Phase 2) and COURAGE-ALS (Phase 3). While neither trial met its primary endpoint for
statistical significance, post-hoc analyses of the FORTITUDE-ALS data suggested some

positive trends. Muscle strength was a key secondary endpoint in both trials, assessed using

handheld dynamometry (HHD) and handgrip dynamometry.
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Trial

Primary/Secondary
Endpoint

Outcome Reference

FORTITUDE-ALS
(Phase 2)

Change from baseline
in Slow Vital Capacity
(SVO)

Did not achieve
statistical significance
(p=0.11).

Slope of the Muscle
Strength Mega-Score
(HHD and Handgrip)

Did not achieve
statistical significance
(p=0.31). Post-hoc
analysis of pooled
active treatment
groups showed a
lesser decline

compared to placebo.

COURAGE-ALS

Change from baseline

Did not demonstrate
efficacy in slowing
functional decline. The

(Phase 3) in ALSFRS-R ] ] )
trial was discontinued
due to futility.
Change from baseline
o ] No effect
in bilateral handgrip
demonstrated.

strength

Experimental Protocols

Standardized protocols are crucial for the accurate quantification of muscle force changes in

clinical trials. The following sections detail the methodologies used in the Reldesemtiv clinical

programs.

Handheld Dynamometry (HHD)

Handheld dynamometry is a non-invasive and portable method for objectively measuring

isometric muscle strength.

Objective: To quantify isometric strength in major muscle groups of the upper and lower limbs.
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Equipment:

e Handheld dynamometer (e.g., microFET2)

o Treatment table or chair for patient positioning

» Straps for stabilization (optional but recommended)

Protocol (General overview based on ALS trial methodologies):

» Patient Positioning: The patient is positioned to isolate the specific muscle group being
tested. Standardized positioning is critical for reproducibility. For example, for knee
extension, the patient is seated with the hip and knee at 90 degrees.

o Device Placement: The dynamometer is placed perpendicular to the limb segment being
tested, at a standardized anatomical landmark.

e Instruction to the Patient: The patient is instructed to build force gradually to a maximum over
2-3 seconds and hold the maximal contraction for 3-5 seconds.

o Examiner's Role: The examiner provides counter-pressure to the patient's movement,
keeping the limb segment in a fixed position (isometric contraction). The examiner's strength
should ideally exceed the patient's to ensure a true maximal voluntary contraction is
recorded.

o Data Acquisition: The peak force is recorded in Newtons or pounds.

o Repetitions: Typically, three trials are performed for each muscle group, with a rest period of
30-60 seconds between trials. The average or the maximum value of the three trials is used
for analysis.

e Muscle Groups Tested (based on FORTITUDE-ALS): Nine muscle groups in the upper and
lower extremities were tested bilaterally. These commonly include:

o Upper Extremity: Shoulder abduction, elbow flexion and extension, wrist extension, and
handgrip.

o Lower Extremity: Hip flexion, knee flexion and extension, and ankle dorsiflexion.
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Handheld Dynamometry Protocol

Standardized Patient
Positioning

Place Dynamometer at
Anatomical Landmark

'

Instruct Patient on
Maximal Contraction

l

Perform Isometric
Contraction (3-5s)

l

Record Peak Force

3 Trials Completed?

Proceed to Next
Muscle Group

Rest (30-60s)

Click to download full resolution via product page

Caption: Workflow for Handheld Dynamometry measurement.
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6-Minute Walk Distance (6MWD)

The 6MWD is a sub-maximal exercise test that measures endurance and functional mobility.
Objective: To assess the distance a patient can walk on a hard, flat surface in 6 minutes.

Equipment:

A 30-meter straight, unobstructed corridor

Stopwatch

Lap counter

Chair for rest at the start/finish line

Borg scale for rating perceived exertion (optional)

Protocol:

Pre-test: The patient rests in a chair for at least 10 minutes before the test. Baseline heart
rate, blood pressure, and oxygen saturation may be recorded.

« Instructions: The patient is instructed to walk as far as possible for 6 minutes, without
running. They are allowed to slow down, stop, and rest if necessary, but should resume
walking as soon as they are able.

e During the test: The administrator provides standardized encouragement at regular intervals
(e.g., every minute). The administrator does not walk with the patient.

o Post-test: The total distance walked is recorded. Post-test vital signs and perceived exertion
may also be recorded.

Maximum Expiratory Pressure (MEP)

MEP is a measure of the strength of the expiratory muscles, including the abdominal and
intercostal muscles.
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Objective: To measure the maximum pressure that can be generated during a forceful
exhalation against a closed airway.

Equipment:

o A calibrated pressure transducer or manometer with a mouthpiece.
Protocol:

o Patient Position: The patient is seated comfortably.

e Instructions: The patient is instructed to inhale fully to total lung capacity, then place the
mouthpiece in their mouth and exhale as forcefully as possible for at least 1-2 seconds.

e Measurement: The peak pressure generated during the exhalation is recorded in cm Hz20.

e Repetitions: The maneuver is repeated at least three times, with a rest period in between,
until two measurements are within 10% of each other. The highest value is recorded.

Logical Relationships in Clinical Trial Design

The design of clinical trials for drugs like Reldesemtiv involves a structured progression from
assessing safety and dose-ranging to confirming efficacy in a larger population.

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b610437/docs?utm_src=pdf-body#quantifying-muscle-force-changes-with-reldesemtiv-treatment-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610437?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reldesemtiv Clinical Trial Progression
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Caption: Logical flow of Reldesemtiv's clinical development.

Conclusion
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Reldesemtiv serves as an important case study in the development of therapies targeting
muscle function. The quantitative data from its clinical trials, although not demonstrating the
desired efficacy in ALS, provide valuable benchmarks for future research. The experimental
protocols for quantifying muscle force, such as handheld dynamometry, 6-minute walk
distance, and maximum expiratory pressure, are established and reliable methods that can be
applied in the development of other novel therapeutics for neuromuscular diseases. These
application notes and protocols are intended to support researchers and drug development
professionals in designing and executing robust studies to assess changes in muscle force and
function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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